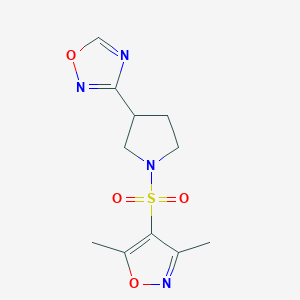
5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine” is a complex organic molecule. The trifluoromethoxy group is a chemical group –O– CF 3. It can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethoxy-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . The trifluoromethoxy group has become a novel moiety in various fields because of its unique features .Chemical Reactions Analysis
The trifluoromethoxy group has been found to provide a significant increase in the antimalarial response of many of the designed endochin-like quinolones against Plasmodium-resistant strains and for in vivo models .Aplicaciones Científicas De Investigación
TAk1 Kinase Inhibitors
TAk1 (TGF-β-activated kinase 1) plays a crucial role in inflammatory responses and immune regulation. Researchers have utilized 5-(Trifluoromethoxy)isatin as a reactant to synthesize oxindole derivatives, which act as TAk1 kinase inhibitors. These compounds have potential therapeutic applications in autoimmune diseases, cancer, and inflammation-related disorders .
HSV (Herpes Simplex Virus) Inhibitors
The compound has been employed in the preparation of isatin thiosemicarbazones via condensation with thiosemicarbazones. These derivatives exhibit antiviral activity against herpes simplex virus (HSV). HSV infections can cause oral and genital herpes, and compounds targeting viral enzymes are of interest for drug development .
RET Kinase Inhibitors
Researchers have used 5-(Trifluoromethoxy)isatin as a reactant to synthesize 3-substituted 2-indolinone derivatives. These compounds act as RET (rearranged during transfection) kinase inhibitors. RET kinases are implicated in thyroid cancer and other malignancies. Inhibition of RET signaling pathways is a potential therapeutic strategy .
Antiseizure Agents
Indolone acetamides, derived from 5-(Trifluoromethoxy)isatin, have been investigated as potential antiseizure agents. These compounds may modulate neuronal excitability and hold promise for managing epilepsy and related disorders. Further studies are needed to validate their efficacy .
Chemical Biology and Medicinal Chemistry
Beyond specific applications, 5-(Trifluoromethoxy)isatin serves as a valuable building block in chemical synthesis. Medicinal chemists and chemical biologists use it to create diverse molecular scaffolds for drug discovery and development. Its unique trifluoromethoxy group enhances the properties of resulting compounds .
Safety and Hazards
Propiedades
IUPAC Name |
5-(trifluoromethoxy)-3a,7a-dihydro-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3,5-6,13H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACJLLSGWRTESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2C1NN=C2N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2477034.png)


![ethyl 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2477039.png)
![3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide](/img/structure/B2477040.png)
![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)



![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2477051.png)

